molecular formula C27H36N2O B2452853 N-[4-(4-pentylcyclohexyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-2-carboxamide CAS No. 866131-88-6

N-[4-(4-pentylcyclohexyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-2-carboxamide

Cat. No.: B2452853
CAS No.: 866131-88-6
M. Wt: 404.598
InChI Key: RACGDDBTGSOIDA-UHFFFAOYSA-N
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Description

N-[4-(4-pentylcyclohexyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-2-carboxamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by its complex molecular structure, which includes a pentylcyclohexyl group and an isoquinolinecarboxamide moiety. Its versatility makes it a valuable subject of study in various fields, including chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-[4-(4-pentylcyclohexyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O/c1-2-3-4-7-21-10-12-23(13-11-21)24-14-16-26(17-15-24)28-27(30)29-19-18-22-8-5-6-9-25(22)20-29/h5-6,8-9,14-17,21,23H,2-4,7,10-13,18-20H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RACGDDBTGSOIDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)NC(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-pentylcyclohexyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Formation of the Pentylcyclohexyl Intermediate: The initial step involves the alkylation of cyclohexylbenzene with pentyl bromide in the presence of a strong base such as sodium hydride.

    Coupling with Phenyl Group: The pentylcyclohexyl intermediate is then coupled with a phenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Isoquinolinecarboxamide Formation: The final step involves the formation of the isoquinolinecarboxamide moiety through a condensation reaction between the coupled intermediate and isoquinoline-3-carboxylic acid in the presence of a dehydrating agent like thionyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-pentylcyclohexyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halides, substituted amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-[4-(4-pentylcyclohexyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-2-carboxamide as an anticancer agent. Compounds with similar structural frameworks have shown promising results in inhibiting the growth of various cancer cell lines. For instance, derivatives of tetrahydroisoquinolines have been evaluated for their cytotoxic effects against human cancer cells, demonstrating significant apoptotic activity and potential as therapeutic agents in oncology .

Neuroprotective Effects

The compound is also being explored for its neuroprotective properties. Research indicates that isoquinoline derivatives can modulate neurotransmitter systems and may provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's. The ability to inhibit acetylcholinesterase activity has been a focal point in the design of new drugs aimed at enhancing cognitive function and memory retention .

Synthetic Pathways

The synthesis of this compound involves multiple steps that include cyclization and functional group modifications. The synthetic routes are critical for optimizing yield and purity, which directly influence the biological activity of the compound .

Characterization Techniques

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and assess the purity of synthesized compounds. These techniques provide insights into the molecular interactions that underpin the biological activities observed in vitro and in vivo .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on cancer cell proliferation. For example, a study reported an IC50 value indicating effective inhibition of cancer cell lines within a specific concentration range, suggesting its potential utility as an anticancer drug candidate .

In Vivo Studies

Animal models have been utilized to evaluate the efficacy and safety profile of this compound. Preliminary results indicate that it may reduce tumor size without significant toxicity to normal tissues. Such findings are crucial for advancing this compound into clinical trials for further evaluation .

Mechanism of Action

The mechanism of action of N-[4-(4-pentylcyclohexyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. For example, it may act as an agonist or antagonist at certain receptor sites, leading to changes in cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-pentylcyclohexyl)phenyl]-2,3-dihydro-1H-indole-1-carboxamide
  • N-[4-(4-pentylcyclohexyl)phenyl]-1-indolinecarboxamide

Uniqueness

N-[4-(4-pentylcyclohexyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-2-carboxamide is unique due to its isoquinolinecarboxamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from similar compounds and contributes to its specific applications in research and industry.

Biological Activity

N-[4-(4-pentylcyclohexyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-2-carboxamide is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

  • Molecular Formula : C24H30N2O
  • Molecular Weight : 378.51 g/mol
  • CAS Number : 5539-45-7
  • LogP : 6.90590 (indicating high lipophilicity)

The compound is believed to interact with various biological targets, notably receptors involved in inflammatory and autoimmune responses. It has been studied for its role as an inverse agonist for the retinoic acid receptor-related orphan receptor γt (RORγt), which is crucial in the regulation of Th17 cells associated with autoimmune diseases .

In Vivo Studies

  • Autoimmune Disease Models :
    • This compound demonstrated promising results in mouse models of rheumatoid arthritis and psoriasis.
    • In these studies, the compound exhibited significant therapeutic effects at lower doses compared to existing treatments like GSK2981278, with no observed adverse effects over a two-week administration period .
  • Bioavailability :
    • The compound showed enhanced bioavailability compared to its analogs, with a reported bioavailability of 48.1% in mice and 32.9% in rats . This suggests potential for oral administration in clinical settings.

Safety Profile

In preclinical trials, the compound was well-tolerated with no significant toxicity observed. Its safety profile was evaluated through various assays that confirmed its non-cardiotoxic nature when administered at therapeutic doses .

Case Studies

  • A notable study highlighted the efficacy of this compound in treating psoriasis in murine models. The results indicated a reduction in psoriatic lesions and inflammation markers compared to control groups .
  • Another investigation into its analgesic properties revealed that derivatives of this compound could significantly alleviate pain in animal models without the side effects typically associated with conventional analgesics .

Comparative Analysis

Compound NameMolecular WeightBioavailability (Mice)Efficacy in Autoimmune ModelsSafety Profile
This compound378.51 g/mol48.1%Significant reduction in symptomsNon-cardiotoxic
GSK2981278350.49 g/mol6.2%Moderate efficacyMild toxicity

Q & A

Basic Research Question

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm connectivity, with cyclohexyl protons showing characteristic axial/equatorial splitting (δ 1.2–2.5 ppm) and the tetrahydroisoquinoline carboxamide resonating near δ 7.2–8.1 ppm .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., ESI-HRMS for [M+Na]+^+ ions) .
  • X-ray diffraction (XRD) : Resolves stereochemistry of the cyclohexyl and tetrahydroisoquinoline moieties, critical for confirming axial chirality .

What biological targets are associated with this compound, and how is its activity quantified in vitro?

Advanced Research Question

  • Target identification : Similar tetrahydroisoquinoline carboxamides exhibit activity as P2X7 receptor antagonists (IC50_{50} < 10 nM) or κ-opioid receptor antagonists (Ke_e ~0.03 nM) . Assays include:
    • [35^{35}S]GTPγS binding : Measures G-protein activation for receptor antagonism .
    • Calcium flux assays : Quantifies P2X7 inhibition in HEK293 cells transfected with human P2X7 .
  • Dose-response curves : EC50_{50}/IC50_{50} values derived from 3–5 independent experiments, normalized to controls .

How do substituents on the cyclohexyl or tetrahydroisoquinoline moieties modulate biological activity?

Advanced Research Question (SAR Focus)

  • Cyclohexyl chain length : Longer alkyl chains (e.g., pentyl vs. propyl) enhance lipophilicity, improving blood-brain barrier (BBB) penetration (logP > 4) .
  • Tetrahydroisoquinoline modifications : Methyl groups at C3 increase κ-opioid receptor selectivity (e.g., 8e in shows Ke_e = 0.03 nM).
  • Phenyl ring substitution : Electron-withdrawing groups (e.g., Cl) enhance receptor affinity by stabilizing π-π interactions .

What challenges arise in achieving enantioselective synthesis, and how are they addressed?

Advanced Research Question

  • Chiral center formation : Asymmetric hydrogenation or chiral auxiliaries (e.g., Evans oxazolidinones) enforce stereochemistry at the tetrahydroisoquinoline C2 position .
  • Diastereomer separation : Preparative HPLC with chiral columns (e.g., Chiralpak AD-H) resolves enantiomers, with >98% ee confirmed via polarimetry .

How is the compound’s pharmacokinetic profile evaluated in preclinical models?

Advanced Research Question

  • BBB penetration : Assessed using in vitro PAMPA-BBB assays (Pe > 4.0 × 106^{-6} cm/s) or in vivo brain/plasma ratio measurements in rodents .
  • Metabolic stability : Microsomal incubation (human/rat liver microsomes) quantifies half-life (t1/2_{1/2}) and clearance rates .
  • Plasma protein binding : Equilibrium dialysis reveals >90% binding, impacting free drug concentration .

How should researchers address contradictions in biological activity data across studies?

Q. Methodological Guidance

  • Assay variability : Standardize cell lines (e.g., use identical P2X7-transfected HEK293 clones) and control for ATP concentrations in calcium flux assays .
  • Buffer conditions : Differences in Mg2+^{2+} or Ca2+^{2+} levels (e.g., 1 mM vs. 2 mM) can alter receptor activation kinetics .
  • Data normalization : Express activity as % inhibition relative to positive controls (e.g., 10 µM AZ10606120 for P2X7) .

What experimental designs are recommended for in vivo efficacy studies targeting CNS disorders?

Advanced Research Question

  • Animal models : Use chronic stress-induced depression models (rats) for κ-opioid antagonism or neuropathic pain models for P2X7 inhibition .
  • Dosing regimen : Oral bioavailability (F > 30%) and brain exposure (AUCbrain_{brain}/AUCplasma_{plasma} > 0.3) guide dose selection (e.g., 10 mg/kg bid) .
  • Endpoint analysis : Behavioral tests (forced swim test) paired with ex vivo receptor occupancy assays validate target engagement .

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